2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

Catalog No.
S14431129
CAS No.
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

Product Name

2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

IUPAC Name

2-ethoxy-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)

InChI Key

FMJUDUJLTNVWCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)O

2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group and a hydroxyphenyl moiety. Its molecular formula is C11H14O4C_{11}H_{14}O_{4}, and it has a molecular weight of approximately 210.23 g/mol. The compound features a propanoic acid backbone, making it a member of the carboxylic acid family. It exists in two enantiomeric forms: (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, which can exhibit different biological activities and properties due to their stereochemistry.

Typical of carboxylic acids and phenolic compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acid-Base Reactions: The acidic proton from the carboxylic group can dissociate, allowing the compound to act as an acid.
  • Reduction: The compound may be reduced to form alcohols or other derivatives.

These reactions make it versatile for further chemical modifications in synthetic organic chemistry.

Research indicates that 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid exhibits significant biological activity, particularly in modulating the peroxisome proliferator-activated receptor (PPAR). PPARs are critical in regulating fatty acid storage and glucose metabolism, making this compound a potential candidate for therapeutic applications in metabolic disorders. Additionally, studies show that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The synthesis of 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available precursors such as 4-hydroxyacetophenone and ethyl acrylate.
  • Condensation Reaction: A condensation reaction between these precursors can yield an intermediate product.
  • Hydrolysis: The intermediate can be hydrolyzed to obtain the desired propanoic acid derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient production of the compound with high purity .

2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid has several applications:

  • Pharmaceutical Industry: Due to its activity on PPARs, it is being studied for potential use in drugs targeting metabolic disorders.
  • Research: It serves as a valuable reagent in biochemical studies involving fatty acid metabolism and inflammation pathways.
  • Chemical Synthesis: The compound can be utilized as an intermediate in synthesizing other bioactive molecules or pharmaceuticals .

Studies on 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid have focused on its interactions with various biological targets:

  • PPAR Activation: Research shows that this compound can activate PPAR pathways, influencing gene expression related to lipid metabolism and glucose homeostasis .
  • Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Such interactions highlight its potential therapeutic value and necessitate further investigation into its mechanisms of action.

Several compounds share structural similarities with 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzoic AcidContains a hydroxy group on a benzoic acid backboneCommonly used as a preservative
Ethyl 4-HydroxybenzoateEster derivative of 4-hydroxybenzoic acidUsed as a food preservative
2-Hydroxy-3-(4-hydroxyphenyl)propanoic AcidSimilar propanoic structure but lacks ethoxy groupMay exhibit different biological activities

These compounds are similar in terms of functional groups but differ in their biological activities and applications, emphasizing the unique profile of 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid within this class of chemicals.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.08920892 g/mol

Monoisotopic Mass

210.08920892 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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